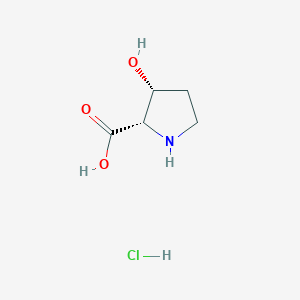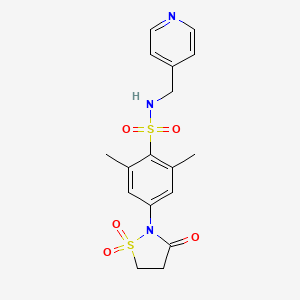
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid; hydrochloride" is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains a hydroxyl group and a carboxylic acid group, indicating that it is a hydroxy acid. The stereochemistry of the compound is specified by the (2S,3R) configuration, which denotes the spatial arrangement of the atoms around the chiral centers of the molecule.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, a method for synthesizing (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters involves a stereoselective reaction with osmium tetraoxide, followed by reduction and deprotection steps to yield the final product in high purity . Another study reports the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, which includes steps such as silanization, cyclization, reduction, and formation of the hydrochloride salt. The optimal conditions for this synthesis involve the use of NaBH4-CH3COOH as the reducing agent and 1,4-dioxane as the solvent .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The hydroxyl and carboxylic acid groups contribute to the molecule's reactivity and solubility. The stereochemistry is crucial for the biological activity of the compound, as the spatial arrangement of atoms can significantly influence the interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions due to the presence of functional groups. The hydroxyl group can participate in reactions such as esterification or etherification, while the carboxylic acid group can form amides, esters, or anhydrides. The lactam ring can also undergo ring-opening reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives like "(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid; hydrochloride" are influenced by their functional groups. The hydrochloride salt form suggests that the compound is likely to be soluble in water and other polar solvents. The presence of chiral centers implies that the compound can exist in different enantiomeric forms, which may have different physical properties and biological activities.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Synthesis from Amino Acids : A method involves the decarboxylation of α-amino acids, producing optically active amino compounds like (3R)-(−)-3-hydroxypyrrolidine in good yields (Hashimoto et al., 1986).
- Optical Resolution for Enantiomers : The optical resolution by preferential crystallization of related compounds like (2RS,3SR)-2-amino-3-chlorobutanoic acid hydrochloride is used to achieve high optical purities (Shiraiwa et al., 1997).
Chemical Properties and Reactions
- Role in Angiotensin Converting Enzyme Inhibition : Novel compounds synthesized using variants of 4-hydroxypyrrolidine-2-carboxylic acid showed potential as angiotensin converting enzyme (ACE) inhibitors (Addla et al., 2013).
- Utility in GABA-uptake Inhibition : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid were evaluated for their potential in inhibiting GABA transport proteins, crucial for neurological functions (Zhao et al., 2005).
Biological Applications
- Antibacterial Properties : Certain enantiomers synthesized using related pyrrolidine compounds demonstrated notable antibacterial properties, important for clinical applications (Rosen et al., 1988).
- Biomedical Imaging : Spin-labeled amides of derivatives showed promising antioxidant potential and applications in magnetic-resonance imaging (MRI) (Yushkova et al., 2013).
Material Science
- Chelation with Metal Ions : Research on chelated 4-hydroxypyrrolidine-2-carboxylic acid with cobalt(III) ion indicates potential applications in material science, especially in reactions involving electrophiles (Hammershøi et al., 1991).
Synthesis of Complex Molecules
- Synthesis of Complex Compounds : Utilizing related pyrrolidine compounds in the synthesis of complex molecules like aza-nucleoside analogues highlights its role in advanced organic synthesis (Chen et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as (2s,3r)-3-amino-2-hydroxy-4-phenylbutyric acid (ahpa) derivatives, are used as inhibitors of enkephalinase . Enkephalinase is an enzyme that degrades enkephalins, which are small peptide hormones involved in a variety of physiological functions, including pain perception and response .
Mode of Action
Ahpa derivatives, which are structurally similar, are known to inhibit enkephalinase, thereby augmenting met5-enkephalin-induced anti-nociception . This suggests that (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride may interact with its targets in a similar manner, leading to an increase in the levels of enkephalins and thus enhancing their physiological effects.
Biochemical Pathways
Given its potential role as an enkephalinase inhibitor, it may impact the metabolic pathways of enkephalins and other related peptides .
Result of Action
If it acts similarly to ahpa derivatives, it may lead to an increase in the levels of enkephalins, potentially resulting in enhanced physiological effects such as pain relief .
Propiedades
IUPAC Name |
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGQFQJUWOFCN-HJXLNUONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)
![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)
![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)

![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)